5-(Aminomethyl)-2,4-dimethylpyridin-3-amine
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Overview
Description
5-(Aminomethyl)-2,4-dimethylpyridin-3-amine is a heterocyclic organic compound with a pyridine ring substituted with aminomethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(Aminomethyl)-2,4-dimethylpyridin-3-amine typically involves multi-step synthetic routes. One common method is the reductive amination of 2,4-dimethylpyridine-3-carbaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,4-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-(Aminomethyl)-2,4-dimethylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2,4-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A similar compound with a furan ring instead of a pyridine ring.
5-(Aminomethyl)-2-thiouridine: Contains a thiouridine moiety instead of a pyridine ring.
Uniqueness
5-(Aminomethyl)-2,4-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40548-91-2 |
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Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-(aminomethyl)-2,4-dimethylpyridin-3-amine |
InChI |
InChI=1S/C8H13N3/c1-5-7(3-9)4-11-6(2)8(5)10/h4H,3,9-10H2,1-2H3 |
InChI Key |
BTUNPRJRMIKPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1CN)C)N |
Origin of Product |
United States |
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